1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, with the chemical formula C17H26O and a molecular weight of 246.39 g/mol, is a compound characterized by its methoxy group and a cyclohexyl structure. It is classified under the category of aromatic compounds due to the presence of a benzene ring. The compound is also known by various synonyms, including CH301 and Propyl cyclohexyl anisole. Its structure features a methoxy group (-OCH₃) attached to the para position of a benzene ring, which is further substituted with a trans-4-n-propylcyclohexyl group .
The biological activity of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene has been investigated in various studies. Notably, it has shown potential as an inhibitor for certain cytochrome P450 enzymes such as CYP1A2 and CYP2C9, which are crucial in drug metabolism. Additionally, it exhibits moderate lipophilicity, suggesting that it may cross biological membranes effectively, potentially impacting its pharmacokinetics and bioavailability .
The synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene typically involves several key steps:
1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene finds applications in various fields:
Studies on interaction profiles indicate that 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene interacts with various biological systems. It has been shown to modulate enzyme activity in vitro, affecting drug metabolism pathways. Further research is required to fully understand its interactions at a molecular level, particularly regarding its influence on pharmacokinetics and potential drug-drug interactions .
Several compounds share structural similarities with 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. These include:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Methoxy-4-propylbenzene | 7702 | Simpler structure; lacks cyclohexane moiety |
1-Ethoxy-4-(trans-4-n-propylcyclohexyl)benzene | 81936-32-5 | Ethoxy group instead of methoxy |
1-Methoxy-4-cyclohexylbenzene | 104-93-8 | Cyclohexane substituent without propyl chain |
The uniqueness of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene lies in its combination of both a methoxy group and a trans-substituted cyclohexane moiety. This specific arrangement contributes to its distinctive biological activity and potential applications in medicinal chemistry compared to simpler analogs like 1-Methoxy-4-propylbenzene .